molecular formula C8H6N2O3 B1599769 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 291289-41-3

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No. B1599769
M. Wt: 178.14 g/mol
InChI Key: NEGPAVSXSLHMAR-UHFFFAOYSA-N
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Description



  • 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound.

  • It is also known as 1,3-diazole and contains two nitrogen atoms.

  • It is a white or colorless solid, highly soluble in water and other polar solvents.

  • Imidazole is a core component of natural products like histidine, purine, and DNA structures.





  • Synthesis Analysis



    • Researchers can modify this compound to create new molecules with potential applications in pharmaceuticals and materials science.





  • Molecular Structure Analysis



    • Molecular formula: C8H6N2O3

    • Molecular weight: 178.15 g/mol





  • Chemical Reactions Analysis



    • Further research is needed to explore specific chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Purity : 98%

    • Safety Hazards : May be harmful if swallowed, causes skin and eye irritation.




  • Scientific Research Applications

    Binding Interactions and Supramolecular Complexes

    The study of binding interactions between bioisosteric replacements for carboxylic acids, such as 1,2,4-oxadiazol-5-ones, and a trisimidazoline base demonstrates the potential of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid derivatives in forming non-covalent complexes. These interactions, characterized by hydrogen bonding, highlight the compound's role in the development of supramolecular chemistry and its applications in designing novel molecular assemblies (Reichert et al., 2001).

    Antitubercular Activities

    In the context of medicinal chemistry, derivatives of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid have been explored for their potential as antitubercular agents. The modification of this core structure has led to the development of compounds with significant bactericidal properties against Mycobacterium tuberculosis, emphasizing the importance of the 2-position oxygen atom for aerobic activity (Kim et al., 2009).

    Catalytic Applications in Organic Synthesis

    The design of novel ionic liquids featuring imidazolium-based catalysts for the efficient synthesis of tetrasubstituted imidazoles showcases another application avenue. These catalysts, derived from imidazole and carboxylic acid functionalities, underscore the versatility of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid in promoting multi-component reactions under solvent-free conditions, pointing towards green chemistry applications (Zolfigol et al., 2013).

    Exploration in Fluorescent Materials

    Further research into the synthesis of condensed heterocyclic compounds, specifically through the oxidative coupling of carboxylic acids with alkynes, reveals potential applications in materials science. The resulting compounds, including those derived from 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, exhibit solid-state fluorescence, indicating their utility in the development of new fluorescent materials (Shimizu et al., 2009).

    Antioxidant and Antimicrobial Activities

    Synthesis and evaluation of derivatives for their antioxidant and antimicrobial activities highlight the biologically relevant applications of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid. These studies provide a foundation for the development of new pharmaceuticals with enhanced bioactivities, showcasing the compound's potential in drug discovery (Bassyouni et al., 2012).

    Future Directions

    properties

    IUPAC Name

    2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H6N2O3/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NEGPAVSXSLHMAR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C2C(=C1)NC(=O)N2)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H6N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40431031
    Record name 2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40431031
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    178.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

    CAS RN

    291289-41-3
    Record name 2-Oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40431031
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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